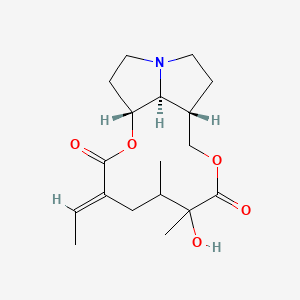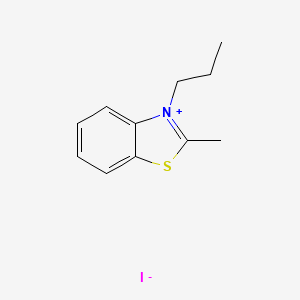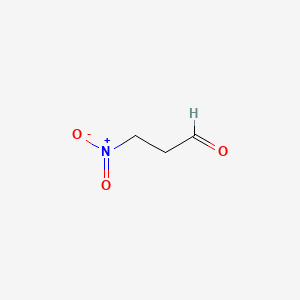
3-Nitropropanal
Descripción general
Descripción
3-Nitropropanal (3-NP) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a nitroalkene derivative of propionaldehyde and is commonly used as a starting material for the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
Microbial Growth and Metabolic Pathways
- Microbial Utilization : 3-Nitropropanal and its derivatives can be metabolized by certain bacteria as a sole source of carbon, nitrogen, and energy. This process involves the conversion of 3-nitropropanal to various intermediates and eventually to acetyl coenzyme A, indicating its role in microbial metabolic pathways (Nishino et al., 2010).
Enzymatic and Chemical Reactions
- Nitroalkane Oxidation : Enzymes like nitronate monooxygenases are involved in the catabolism of nitroalkanes, such as 3-nitropropanal. These enzymes are critical in various organisms' defense mechanisms and have potential applications in organic synthesis, biocatalysis, and bioremediation (Torres-Guzmán et al., 2021).
Analytical and Spectrometric Studies
- Mass Spectrometry Analysis : Studies have explored the use of mass spectrometry techniques like molecular-beam mass spectrometry to analyze the pyrolysis products of nitropropane compounds, providing insights into their chemical behavior and potential applications in analytical chemistry (He et al., 2021).
Nitroalkane Synthesis and Properties
- Synthesis of Derivatives : Research has delved into the synthesis of compounds like nitrocyclopropane from 3-nitropropanal derivatives, highlighting its chemical reactivity and potential in synthesizing novel organic compounds (Faugeras et al., 1999).
- Chemical Properties Investigation : Investigations into the nucleophilic reactions of nitropropane derivatives, like 2-bromo-2-nitropropane, have provided insights into their chemical behavior, contributing to the understanding of nitroalkane chemistry (Chen, 1969).
Enzymatic Properties and Structures
- Enzyme Studies : Research on enzymes like 2-nitropropane dioxygenase, which catalyzes the oxidative denitrification of nitropropane compounds, has contributed to our understanding of enzyme mechanisms and structures, offering potential for biotechnological applications (Kido et al., 1976).
Potential Therapeutic Applications
- GABAB Receptor Studies : Research into compounds like 2-(4-chlorophenyl)-3-nitropropan-1-amine, which are analogs of baclofen and involve 3-nitropropanal derivatives, suggests potential therapeutic applications in targeting GABAB receptors (Abbenante et al., 1994).
Industrial and Environmental Impacts
- Metabolism and Genotoxicity : Studies on the metabolism of industrial chemicals like 2-nitropropane to nitric oxide species highlight the importance of understanding the environmental and health impacts of nitroalkane compounds (Kohl et al., 1995).
Propiedades
IUPAC Name |
3-nitropropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3/c5-3-1-2-4(6)7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNMMFBOBJVNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207350 | |
| Record name | Propanal, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitropropanal | |
CAS RN |
58657-26-4 | |
| Record name | Propanal, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058657264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanal, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)



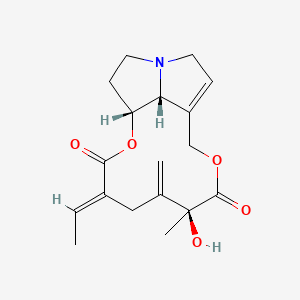
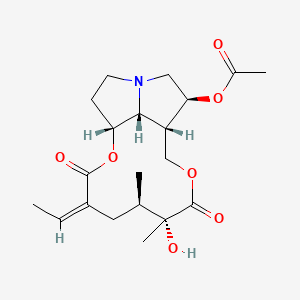
![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)
